

Physicochemical Properties of 2,3,5,5-Tetramethylheptane and Its Isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3,5,5-Tetramethylheptane

Cat. No.: B14551314

[Get Quote](#)

The extensive branching in **2,3,5,5-tetramethylheptane** significantly influences its physical properties. The presence of a quaternary carbon and multiple tertiary carbons creates a more compact, globular structure compared to its linear or less branched isomers. This compactness reduces the effective surface area for intermolecular van der Waals interactions, leading to a lower boiling point than n-undecane.

Property	2,3,5,5-Tetramethylheptane	n-Undecane
Molecular Formula	C ₁₁ H ₂₄	C ₁₁ H ₂₄
Molecular Weight	156.31 g/mol	156.31 g/mol
Boiling Point	172-174 °C	196 °C
Density	~0.75 g/cm ³	~0.74 g/cm ³
XLogP3-AA	5.2	6.1

Synthesis of 2,3,5,5-Tetramethylheptane

The synthesis of highly branched alkanes like **2,3,5,5-tetramethylheptane** typically involves the creation of new carbon-carbon bonds, often targeting the formation of quaternary or tertiary carbon centers. A plausible and common laboratory-scale approach is through a Grignard reaction.

Plausible Synthetic Pathway: A Grignard Reaction Approach

A feasible route to **2,3,5,5-tetramethylheptane** involves the reaction of a Grignard reagent with a sterically hindered ketone, followed by dehydration and hydrogenation of the resulting alkene.

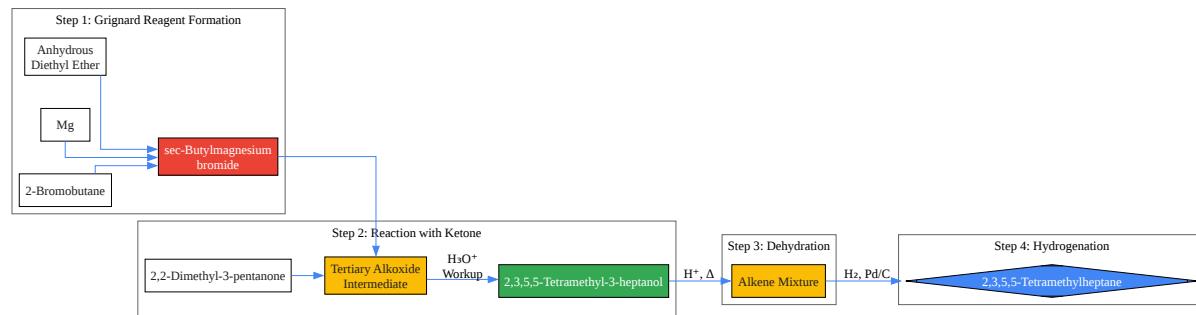
Experimental Protocol: Synthesis of **2,3,5,5-tetramethylheptane** via Grignard Reaction

Objective: To synthesize **2,3,5,5-tetramethylheptane** from 2,2-dimethyl-3-pentanone and sec-butylmagnesium bromide.

Materials:

- Magnesium turnings
- Iodine crystal (as initiator)
- Anhydrous diethyl ether
- 2-Bromobutane
- 2,2-Dimethyl-3-pentanone
- Anhydrous HCl or H₂SO₄ (for dehydration)
- Palladium on carbon (Pd/C) catalyst
- Hydrogen gas
- Standard laboratory glassware (three-neck flask, reflux condenser, dropping funnel, etc.)
- Inert atmosphere setup (Nitrogen or Argon)

Procedure:


- Preparation of the Grignard Reagent (sec-butylmagnesium bromide):

- All glassware must be flame-dried under an inert atmosphere to ensure anhydrous conditions.
- Place magnesium turnings in a three-necked flask equipped with a reflux condenser and a dropping funnel.
- Add a small crystal of iodine.
- Dissolve 2-bromobutane in anhydrous diethyl ether and add it to the dropping funnel.
- Add a small amount of the 2-bromobutane solution to the magnesium turnings to initiate the reaction (disappearance of the iodine color).
- Once initiated, add the remaining 2-bromobutane solution dropwise to maintain a gentle reflux.
- After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

- Reaction with Ketone:
 - Cool the Grignard reagent solution to 0 °C in an ice bath.
 - Dissolve 2,2-dimethyl-3-pentanone in anhydrous diethyl ether and add it to the dropping funnel.
 - Add the ketone solution dropwise to the stirred Grignard reagent.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
 - Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
 - Separate the ether layer, and extract the aqueous layer with diethyl ether.
 - Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude tertiary alcohol (2,3,5,5-tetramethyl-3-

heptanol).

- Dehydration of the Alcohol:
 - The crude alcohol is mixed with a catalytic amount of a strong acid (e.g., H₂SO₄) or passed over an acidic alumina column at elevated temperature.
 - The resulting alkene mixture (primarily 2,3,5,5-tetramethyl-2-heptene and 2,3,5,5-tetramethyl-3-heptene) is collected.
- Hydrogenation of the Alkene:
 - The alkene mixture is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate).
 - A catalytic amount of Pd/C is added.
 - The mixture is subjected to an atmosphere of hydrogen gas (typically in a Parr hydrogenator) until the uptake of hydrogen ceases.
 - The catalyst is removed by filtration, and the solvent is evaporated to yield **2,3,5,5-tetramethylheptane**.

[Click to download full resolution via product page](#)

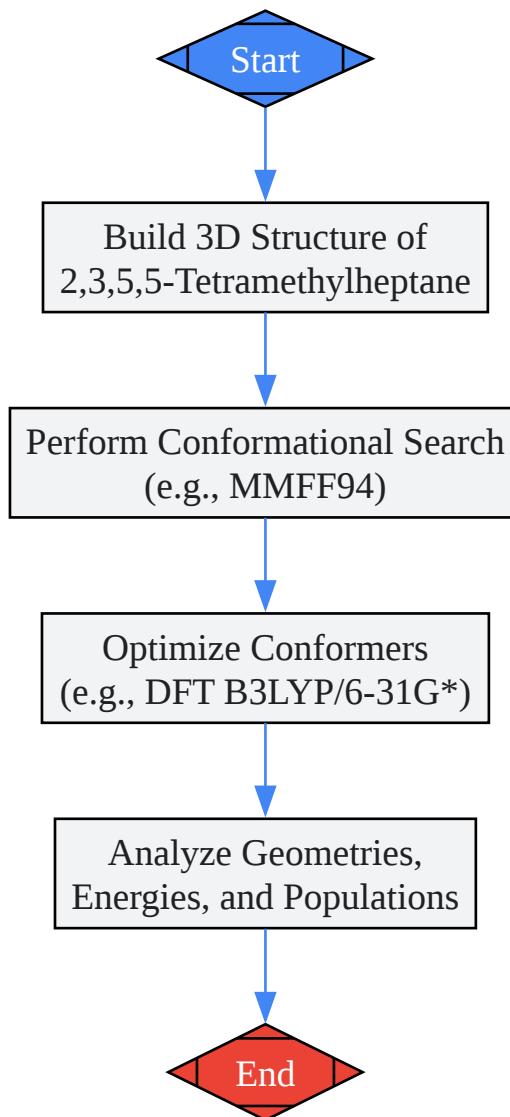
Plausible synthetic workflow for **2,3,5,5-tetramethylheptane**.

Conformational Analysis and Steric Hindrance

The steric bulk of the methyl groups in **2,3,5,5-tetramethylheptane** leads to significant conformational constraints. A full conformational analysis would require computational chemistry methods to identify the lowest energy conformers and the energy barriers for rotation around the C-C single bonds.

Computational Methodology for Conformational Analysis

A standard approach for the conformational analysis of a flexible molecule like **2,3,5,5-tetramethylheptane** involves the following steps:


Experimental Protocol: Computational Conformational Analysis

Objective: To identify the low-energy conformers of **2,3,5,5-tetramethylheptane** and to quantify the steric strain in each.

Software: A molecular modeling package such as Gaussian, Spartan, or free alternatives like Avogadro coupled with a computational chemistry engine.

Procedure:

- Initial Structure Generation:
 - Build the 3D structure of **2,3,5,5-tetramethylheptane**.
- Conformational Search:
 - Perform a systematic or stochastic conformational search using a low-level theory, such as a molecular mechanics force field (e.g., MMFF94 or UFF), to explore the potential energy surface. This will generate a large number of possible conformers.
- Geometry Optimization and Energy Calculation:
 - The conformers generated are then optimized at a higher level of theory, typically a quantum mechanical method like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). This provides more accurate geometries and relative energies.
- Analysis of Results:
 - The optimized structures are analyzed to determine key dihedral angles and intramolecular distances that are indicative of steric strain.
 - The relative energies of the conformers are used to determine the Boltzmann population of each at a given temperature.
 - Rotational energy profiles can be generated by performing a relaxed scan of specific dihedral angles to determine the energy barriers to rotation.

[Click to download full resolution via product page](#)

Workflow for computational conformational analysis.

While specific computational data for **2,3,5,5-tetramethylheptane** is not readily available in the literature, analysis of its structure suggests that rotations around the C2-C3, C3-C4, and C4-C5 bonds will be highly hindered. For example, a Newman projection looking down the C3-C4 bond would show significant gauche interactions between the methyl group on C3 and the bulky tert-butyl group on C5 in many conformations. These steric clashes would lead to a complex potential energy surface with multiple local minima separated by significant rotational barriers.

Experimental Evidence of Steric Hindrance

The steric bulk of **2,3,5,5-tetramethylheptane** manifests in its macroscopic properties and reactivity.

Gas Chromatography

In gas chromatography (GC), the retention time of a compound on a nonpolar column is primarily influenced by its boiling point and molecular shape. For isomers, more compact and spherical molecules tend to have shorter retention times than their linear counterparts due to weaker intermolecular interactions with the stationary phase. Therefore, it is expected that **2,3,5,5-tetramethylheptane** would have a shorter retention time compared to n-undecane.

Compound	Boiling Point (°C)	Expected Relative GC
		Retention Time (Nonpolar Column)
n-Undecane	196	Longest
2-Methyldecane	193	...
2,3,5,5-Tetramethylheptane	172-174	Shortest

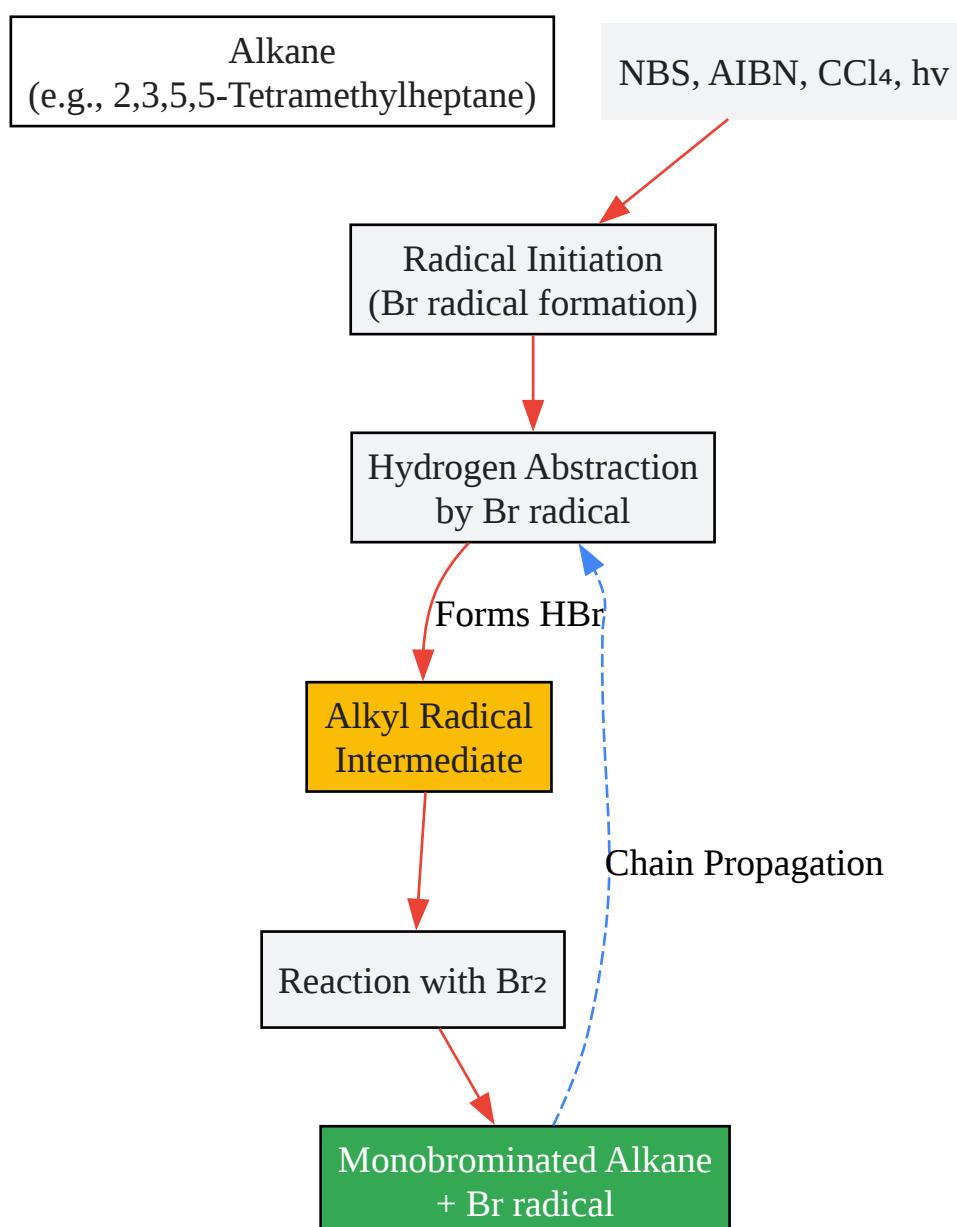
Reactivity

The high degree of branching in **2,3,5,5-tetramethylheptane** sterically shields its C-H bonds, influencing its reactivity. For instance, in a free-radical halogenation reaction, the accessibility of hydrogen atoms is a key factor in determining the product distribution.

Experimental Protocol: Free-Radical Bromination of Alkanes

Objective: To qualitatively assess the influence of steric hindrance on the reactivity of C-H bonds.

Materials:


- **2,3,5,5-Tetramethylheptane**
- n-Undecane (as a less hindered control)

- N-Bromosuccinimide (NBS)
- AIBN (Azobisisobutyronitrile) as a radical initiator
- Carbon tetrachloride (CCl_4) as solvent
- UV lamp
- GC-MS for product analysis

Procedure:

- Reaction Setup:
 - In two separate, dry flasks, dissolve equimolar amounts of **2,3,5,5-tetramethylheptane** and n-undecane in CCl_4 .
 - Add NBS (1 equivalent) and a catalytic amount of AIBN to each flask.
 - Equip each flask with a reflux condenser.
- Reaction:
 - Irradiate both reaction mixtures with a UV lamp while stirring at a controlled temperature (e.g., reflux).
 - Monitor the progress of the reaction by observing the consumption of NBS (succinimide will float to the top).
- Workup and Analysis:
 - After the reaction is complete, cool the mixtures and filter to remove the succinimide.
 - Wash the filtrate with water and dry the organic layer.
 - Analyze the product mixture of each reaction by GC-MS to identify the different monobrominated isomers and their relative abundances.

It is anticipated that the reaction with n-undecane would yield a mixture of all possible secondary monobrominated isomers, with a preference for the internal positions. In contrast, the bromination of **2,3,5,5-tetramethylheptane** would be more selective. The tertiary C-H at the C3 position is sterically hindered by the adjacent methyl group and the distant but bulky gem-dimethyl group at C5. The primary hydrogens of the methyl groups are generally less reactive. Therefore, the product distribution would provide insight into the relative steric accessibility of the different C-H bonds.

[Click to download full resolution via product page](#)

Simplified free-radical bromination pathway.

Conclusion

The **2,3,5,5-tetramethylheptane** structure provides an excellent case study for the profound effects of steric hindrance. Its highly branched nature leads to a compact molecular shape, which in turn influences its physical properties such as boiling point and chromatographic behavior. Furthermore, the steric shielding of its C-H bonds is expected to significantly impact its reactivity, leading to different product distributions in reactions compared to its less branched isomers. For researchers in drug development, understanding such steric effects is crucial for designing molecules with appropriate shapes to fit into binding pockets. For materials scientists, the control of molecular architecture is key to developing materials with desired physical and chemical properties. The experimental and computational protocols outlined in this guide provide a framework for the further investigation of these important steric effects.

- To cite this document: BenchChem. [Physicochemical Properties of 2,3,5,5-Tetramethylheptane and Its Isomers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14551314#steric-hindrance-effects-of-2-3-5-5-tetramethylheptane-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com